LY 379268 was developed by Eli Lilly and Company and is categorized under metabotropic glutamate receptor agonists. Its chemical structure is identified as (−)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate, with the molecular formula C₇H₉NO₅ and a molecular weight of approximately 187.15 g/mol. The compound is known for its selectivity, displaying an effective concentration for half-maximal stimulation (EC50) of 2.69 nM for the human metabotropic glutamate receptor subtype 2 and 4.48 nM for subtype 3, indicating a significant preference over group I and III receptors .
The synthesis of LY 379268 has been documented in various studies. It was custom synthesized as described by Monn et al. in 1999, utilizing methods that include the formation of bicyclic structures through cyclization reactions involving appropriate precursors . The synthesis typically involves:
The molecular structure of LY 379268 features a bicyclic framework with two carboxylic acid groups that contribute to its agonistic activity at the metabotropic glutamate receptors. The stereochemistry of LY 379268 is crucial for its biological activity, with specific chiral centers influencing receptor binding affinity and selectivity. The InChI key for LY 379268 is YASVRZWVUGJELU-MDASVERJSA-N, which provides a unique identifier for computational chemistry applications .
LY 379268 participates in various chemical reactions primarily related to its interaction with metabotropic glutamate receptors. As an agonist, it induces conformational changes in these receptors leading to downstream signaling pathways that modulate neurotransmitter release.
The mechanism of action of LY 379268 involves activation of group II metabotropic glutamate receptors, which are coupled to inhibitory G-proteins (Gi/o). Upon activation, these receptors inhibit adenylyl cyclase activity, leading to reduced cyclic adenosine monophosphate levels and subsequent modulation of ion channels.
LY 379268 exhibits several notable physical and chemical properties:
LY 379268 has potential applications across various fields:
LY379268, systematically named (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a conformationally constrained glutamate analog. Its molecular formula is C~7~H~9~NO~5~, with a molecular weight of 187.15 g/mol [4] [8]. The compound features a rigid 2-oxabicyclo[3.1.0]hexane scaffold that enforces the bioactive conformation, enhancing receptor recognition [2]. It exists as a white crystalline solid and is typically utilized as a disodium salt (CID 146018900) to improve aqueous solubility [1] [4]. Key physicochemical properties include:
Table 1: Physicochemical Properties of LY379268
Property | Value |
---|---|
Molecular Formula | C~7~H~9~NO~5~ |
Molecular Weight | 187.15 g/mol |
CAS Number | 191471-52-0 |
Storage Conditions | +4°C |
Purity | ≥99% (HPLC) |
LY379268 is a potent and selective orthosteric agonist for Group II metabotropic glutamate receptors, encompassing metabotropic glutamate receptor 2 (mGlu2) and metabotropic glutamate receptor 3 (mGlu3). Radioligand binding assays demonstrate sub-nanomolar to low nanomolar affinity:
Functional studies reveal LY379268 acts as a full agonist at both receptors, inhibiting cyclic adenosine monophosphate (cAMP) accumulation via G~i~-protein coupling [3] [7]. Its higher potency compared to earlier agonists (e.g., LY354740) is attributed to the optimized bicyclic structure, which enhances interactions within the Venus flytrap domain of Group II receptors [2] [8].
LY379268 exhibits exceptional selectivity (>80-fold) for Group II receptors over Group I (metabotropic glutamate receptor 1, metabotropic glutamate receptor 5) and Group III (metabotropic glutamate receptor 4, metabotropic glutamate receptor 6, metabotropic glutamate receptor 7, metabotropic glutamate receptor 8) subtypes [4] [7]. Critical evidence includes:
Table 2: Selectivity Profile of LY379268
Receptor Type | Activity | Selectivity vs. mGlu2/3 |
---|---|---|
mGlu1a | Inactive (≤10 µM) | >80-fold |
mGlu5a | Inactive (≤10 µM) | >80-fold |
mGlu4a | Inactive (≤10 µM) | >80-fold |
mGlu7a | Inactive (≤10 µM) | >80-fold |
NMDA/AMPA/Kainate | No binding affinity | >100-fold |
LY379268 demonstrates sufficient solubility for in vivo administration, though optimization is required for pharmacological use:
The compound is systemically active after intraperitoneal administration and penetrates the blood-brain barrier, evidenced by its neuroprotective and behavioral effects in rodent models [7] [8]. However, comprehensive pharmacokinetic parameters (e.g., bioavailability, half-life) remain less characterized in the literature. Its efficacy in global ischemia models (e.g., gerbil bilateral carotid artery occlusion) when administered 30 minutes to 2 hours post-insult confirms functional central nervous system exposure [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7